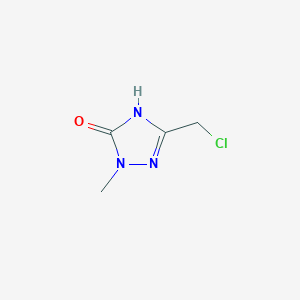

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The base name "1H-1,2,4-triazol-5-one" indicates a five-membered heterocyclic ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions, with a carbonyl group at position 5 creating the triazolone structure. The prefix "4,5-dihydro" specifies the saturation state of the ring system, indicating that the compound exists in a partially saturated form rather than as a fully aromatic triazole.

The substituent nomenclature demonstrates the precision required for unambiguous structural identification. The "1-methyl" designation indicates methylation at the nitrogen atom in position 1 of the triazole ring, while "3-(chloromethyl)" specifies the presence of a chloromethyl group attached to carbon position 3. This systematic approach ensures that the complete molecular structure can be reconstructed from the name alone, reflecting the sophistication of modern chemical nomenclature systems.

Alternative nomenclature systems provide additional perspectives on the compound's structural identity. The synonym "5-(chloromethyl)-2-methyl-4H-1,2,4-triazol-3-one" represents an alternative numbering system that highlights different structural features while describing the same molecular entity. These alternative naming conventions demonstrate the flexibility inherent in systematic nomenclature while maintaining structural precision.

| Nomenclature Aspect | Specification | Structural Implication |

|---|---|---|

| Base Ring System | 1H-1,2,4-triazol-5-one | Five-membered ring with nitrogen at positions 1, 2, 4 and carbonyl at position 5 |

| Saturation State | 4,5-dihydro | Partially saturated ring system |

| Primary Substituent | 3-(chloromethyl) | Chloromethyl group at carbon position 3 |

| Secondary Substituent | 1-methyl | Methyl group at nitrogen position 1 |

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-8-4(9)6-3(2-5)7-8/h2H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSUFKQXHMHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-72-5 | |

| Record name | 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure minimal by-product formation and maximum yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of dihydro or tetrahydro triazole derivatives.

Scientific Research Applications

This compound has garnered attention for its potential biological activities , particularly:

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may exhibit:

- Antifungal Activity : Similar compounds have shown effectiveness against pathogens such as Candida and Aspergillus species.

Anticancer Potential

Research indicates that triazole derivatives can possess anticancer properties. The unique structure of this compound may allow it to interact with biological targets implicated in cancer progression .

Applications in Medicinal Chemistry

The compound serves as an intermediate in the synthesis of more complex pharmaceuticals . It is particularly valuable in the development of drugs targeting various diseases due to its ability to undergo nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups that can enhance pharmacological activity .

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides . The chloromethyl group in this compound may enhance its efficacy against fungal pathogens affecting crops. Its potential use as a fungicide is under investigation, with promising preliminary results indicating effective control over plant diseases .

Case Studies and Research Findings

Several studies have investigated the applications and effects of triazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions or other biomolecules, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazolone derivatives exhibit variations in solubility, acidity, and stability depending on substituents. For example:

- These compounds were optimized using DFT/B3LYP methods, showing planar ring geometries .

- 1-Acetyl-3-alkyl(aryl) derivatives (): Acetylation of the NH group eliminates acidity (pKa shifts to >14), stabilizing the compound in basic environments .

Table 1: Substituent Impact on Key Properties

*Estimated based on analogous compounds.

Spectroscopic Properties

Theoretical (DFT/B3LYP) and experimental spectroscopic data for triazolones highlight substituent-dependent trends:

- NMR Shifts : Electron-withdrawing groups (e.g., -Cl) deshield adjacent protons. For example, the chloromethyl group in the target compound would likely cause downfield shifts in ¹H NMR (δ ~4.5–5.0 ppm for CH₂Cl) compared to methyl groups (δ ~2.3–3.0 ppm) .

- IR Stretching: NH stretching in non-acetylated derivatives appears at ~3200–3300 cm⁻¹, while C=O stretches occur at ~1680–1720 cm⁻¹ .

Table 2: Bioactivity Comparison

Acidity and Solvent Effects

The pKa of triazolones varies with substituents and solvents:

- Non-acetylated derivatives: pKa ~9.5–11.5 in acetonitrile . Chloromethyl groups (electron-withdrawing) may slightly lower pKa compared to methyl substituents.

- Acetylated derivatives : pKa >14 due to NH acylation, making them inert in titrations .

Biological Activity

3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 135206-76-7) is a triazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloromethyl group attached to a triazole ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

- Molecular Formula : C₄H₇ClN₃

- Molecular Weight : 168.02 g/mol

- Boiling Point : Not available

- Solubility : High GI absorption potential indicates good solubility characteristics .

Biological Activity Overview

Research indicates that compounds within the triazole family exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Some studies have demonstrated that similar triazole compounds exhibit significant antifungal activity against various pathogens. For instance, derivatives have shown effectiveness against Candida species and Aspergillus species, indicating that this compound may possess comparable activity .

Study 1: Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although this compound was not the primary focus of this study, its structural analogs displayed promising results .

Study 2: Cytotoxicity Assessment

In another investigation focused on cytotoxicity against various cancer cell lines, compounds structurally related to this compound were evaluated for their IC50 values. Some derivatives demonstrated IC50 values as low as 0.48 µM against MCF-7 cells. These findings suggest that further exploration of this compound could yield significant insights into its anticancer potential .

Data Table: Biological Activity Comparison

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

Methodological Answer: The compound can be synthesized via Schiff base formation, a common strategy for triazolone derivatives. For example:

- React 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with chloromethyl-containing aldehydes (e.g., chloroacetaldehyde) in ethanol or isopropyl alcohol under reflux.

- Use triethylamine as a catalyst to facilitate imine bond formation, as demonstrated in analogous syntheses of substituted triazolones .

- Purify the product via recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >95% purity .

Q. How should spectroscopic characterization be designed to confirm the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- IR Spectroscopy : Identify characteristic N–H (3100–3300 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. Compare with DFT-calculated IR spectra (B3LYP/6-311G(d,p)) to validate functional groups .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign protons and carbons. For example:

- UV-Vis : Measure λmax in ethanol (~250–300 nm) to assess electronic transitions, cross-referenced with TD-DFT simulations .

Q. What experimental protocols are used to determine the acidity of the triazolone N–H group?

Methodological Answer: Due to low aqueous solubility, employ non-aqueous potentiometric titrations :

- Dissolve the compound in tert-butyl alcohol or acetonitrile.

- Titrate with 0.01 M tetrabutylammonium hydroxide (TBAH) using a glass electrode.

- Calculate pKa from half-neutralization potentials (HNP) and correlate with solvent polarity. Acetone typically yields pKa values ~10–12 for triazolones, influenced by electron-withdrawing substituents like –CH₂Cl .

Advanced Research Questions

Q. How can computational methods (DFT/HF) predict electronic properties and reactivity?

Methodological Answer:

- Geometry Optimization : Use Gaussian 09W with B3LYP/6-311G(d,p) to minimize energy and calculate bond lengths/angles. Compare with X-ray data if available .

- Electronic Properties : Compute HOMO-LUMO gaps to assess redox behavior. For chloromethyl derivatives, expect reduced gaps (~4–5 eV) compared to methyl analogs, enhancing electrophilicity .

- NMR Predictions : Apply GIAO/B3LYP to simulate chemical shifts. For example, the chloromethyl group’s deshielding effect increases δ(¹H) by ~0.3 ppm versus non-chlorinated analogs .

Q. What in vitro assays are suitable for evaluating antioxidant activity of this compound?

Methodological Answer:

- DPPH Radical Scavenging : Prepare 0.1 mM compound in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 min. Compare IC₅₀ values with BHT (reference: IC₅₀ ~15 µg/mL) .

- Ferrous Ion Chelation : Incubate the compound with FeCl₂ (0.2 mM) and ferrozine (5 mM). Monitor absorbance at 562 nm; chloromethyl groups may reduce chelation efficacy due to steric hindrance .

- FRAP Assay : Use TPTZ reagent to measure reducing power. Triazolones with electron-withdrawing groups (e.g., –CH₂Cl) typically show lower activity than phenolic antioxidants .

Q. How do substituents (e.g., –CH₂Cl) influence tautomerism and bioactivity?

Methodological Answer:

- Tautomer Stability : Perform DFT calculations (B3LYP/6-31G(d)) to compare enol-keto tautomers. Chloromethyl groups stabilize the keto form via inductive effects, increasing dipole moments (~4–5 Debye) .

- Structure-Activity Relationships (SAR) : Chlorine’s electronegativity enhances electrophilicity, potentially improving antimicrobial activity but reducing solubility. Compare MIC values against S. aureus for –CH₂Cl vs. –CH₃ derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.